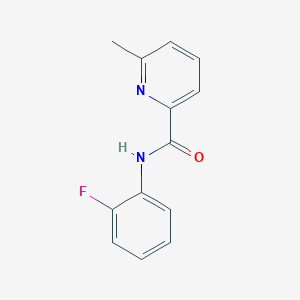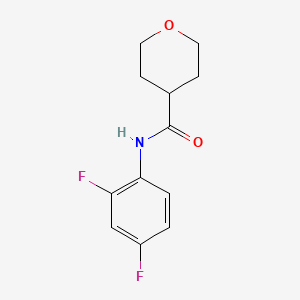
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridazinone derivatives and has been found to possess various biological activities that make it a promising candidate for further exploration.
作用机制
The mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to exhibit anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes, which can have various effects on physiological processes.
实验室实验的优点和局限性
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to exhibit various biological activities, making it a promising candidate for further research. However, there are also some limitations to the use of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one in lab experiments. Its mechanism of action is not fully understood, and it may exhibit different effects depending on the experimental conditions. Additionally, 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one. One potential area of exploration is the development of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one-based drugs for the treatment of various diseases. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of cancer, inflammatory disorders, and oxidative stress-related diseases. Another area of future research is the elucidation of the mechanism of action of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one. Further studies are needed to determine the precise molecular targets of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one and the signaling pathways involved in its biological activities. Finally, the development of more efficient and cost-effective methods for the synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one could help to facilitate its use in scientific research.
合成方法
The synthesis of 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one involves the reaction between 4-methylpiperidine-1-carboxylic acid and 2-phenylpyridazin-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction yields 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one as a white crystalline solid with a melting point of around 180-182°C.
科学研究应用
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has been found to possess a range of biological activities that make it a promising candidate for scientific research. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. 6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase, making it a potential candidate for the development of drugs targeting these enzymes.
属性
IUPAC Name |
6-(4-methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-9-11-19(12-10-13)17(22)15-7-8-16(21)20(18-15)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGFVNVNGCRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylpiperidine-1-carbonyl)-2-phenylpyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)




![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)

![(Z)-3-(1-methylpyrazol-4-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]prop-2-enenitrile](/img/structure/B7538645.png)

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)


